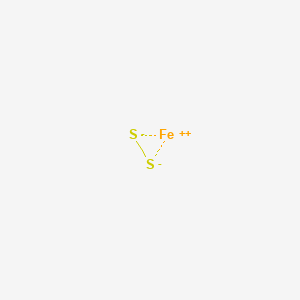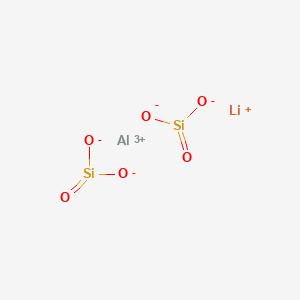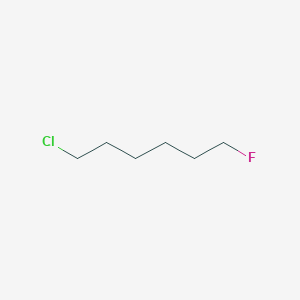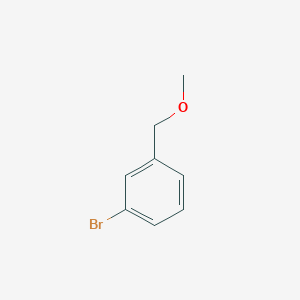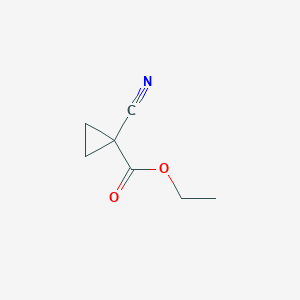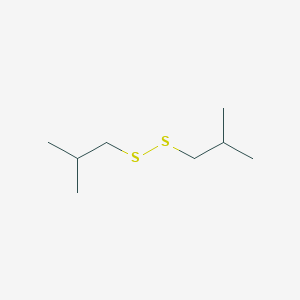
Ferrocène, carboxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ferrocene derivatives, including carboxy-functionalized ferrocenes, often involves Friedel–Crafts acylation, a reaction where acyl chlorides generated in situ react with ferrocene in the presence of a Lewis acid catalyst. This method has been used to produce a variety of (2-alkylthiobenzoyl)ferrocenes, showcasing the versatility of acylation reactions in modifying the ferrocene core to introduce carboxylic acid functionalities and other substituents (Ratković et al., 2010).
Molecular Structure Analysis
The molecular structures of ferrocene derivatives are characterized by X-ray crystallography, revealing intricate details about their geometric arrangements and intramolecular interactions. For instance, studies have shown that certain ferrocene compounds exhibit coplanar arrangements of the ferrocene and carboxy moieties, facilitated by intramolecular C–H…O interactions (Ratković et al., 2010). These structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
Ferrocene derivatives undergo a wide range of chemical reactions, including electrochemical reactions, that are influenced by their unique structural features. For example, cyclic voltammetry studies on ferrocene-containing dendrimers have demonstrated their ability to act as innovative recognition materials for specific aromatic hydrocarbons, highlighting the role of ferrocene's redox properties in sensing applications (Kasprzak et al., 2021).
Applications De Recherche Scientifique
Chimie des polymères
Les composés à base de ferrocène, y compris le Ferrocène, carboxy-(9CI), ont des applications en chimie des polymères en tant que polymères redox dynamiques et dendrimères . Ils sont utilisés pour synthétiser une large gamme de matériaux, y compris des polymères, avec des propriétés électroniques et magnétiques diverses .
Science des matériaux
En science des matériaux, ces composés servent de biorécepteurs . Ils sont utilisés dans la synthèse de matériaux tels que les cristaux liquides et les nanoparticules .
Pharmacologie et biochimie
Le Ferrocène, carboxy-(9CI) et ses dérivés ont montré un potentiel dans le domaine de la pharmacologie et de la biochimie . Ils ont été utilisés dans le développement de médicaments anticancéreux, antiviraux et antimicrobiens .
Électrochimie et optique non linéaire
Ces composés ont des applications en électrochimie et en optique non linéaire . Ils sont utilisés comme matériaux d'électrode potentiels dans les batteries à flux redox en raison de leur comportement redox réversible et de leur grande stabilité .
Applications industrielles
Le Ferrocène, carboxy-(9CI) est utilisé dans les applications industrielles comme lubrifiant pour améliorer les performances et la longévité des moteurs et des machines industrielles
Mécanisme D'action
Target of Action
Ferrocene, carboxy-(9CI), also known as Ferrocenecarboxylic acid, is an organoiron compound . It is the simplest carboxylic acid derivative of ferrocene .
Mode of Action
The mode of action of Ferrocene, carboxy-(9CI) involves the carboxy ligand binding to the ferrocene molecules, forming a stable complex . This complex then interacts with its targets, leading to various changes . The acidity of ferrocenecarboxylic acid increases more than a thousand-fold, to pH 4.54 upon oxidation to the ferrocenium cation .
Biochemical Pathways
It is known that the compound can induce novel effects on biochemical pathways and combat resistance to conventional drugs . It has been suggested that the compound plays a role in lipid metabolism, ROS biology, and iron regulation .
Pharmacokinetics
It is known that the compound is stable and highly reactive . It is soluble in Chloroform (Sparingly), DMSO (Slightly), and Methanol (Slightly), but insoluble in water .
Result of Action
The result of Ferrocene, carboxy-(9CI)'s action is the facilitation of various reactions . It has been suggested that the compound can enhance the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth in vivo . It is also known to be a component of some redox switches .
Action Environment
The action of Ferrocene, carboxy-(9CI) can be influenced by environmental factors. For instance, the compound is stable and incompatible with strong oxidizing agents . Its action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other compounds .
Safety and Hazards
Orientations Futures
Ferrocene-based electrocatalysts are widely employed in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications. This highlights the importance of ferrocene-based electrocatalysts, with emphasis on their properties, synthesis strategies for obtaining different ferrocene-based compounds, and their electrochemical applications .
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-3,5H,(H,7,8);1-3H,4H2;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVLTNLCEUMARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1=CC([C-]=C1)C(=O)O.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FeO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1271-42-7 |
Source


|
| Record name | Ferrocenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


